molecular formula C11H16N2O3S B1386424 5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1154883-50-7

5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B1386424
CAS No.: 1154883-50-7
M. Wt: 256.32 g/mol
InChI Key: JOEBGOWGEZEMOB-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C11H16N2O3S. It is a derivative of pyridin-2(1H)-one, featuring an azepane group attached to the pyridine ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with azepane-1-sulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can yield various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one is structurally similar to other pyridin-2(1H)-one derivatives, such as 5-(azepan-1-ylsulfonyl)pyridine-2-thiol and N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide. its unique structural features, such as the presence of the azepane group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 5-(Azepan-1-ylsulfonyl)pyridine-2-thiol

  • N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide

  • 5-(azepan-1-ylsulfonyl)-2'-hydroxymethylbiphenyl-3-carboxylic acid

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c14-11-6-5-10(9-12-11)17(15,16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEBGOWGEZEMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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